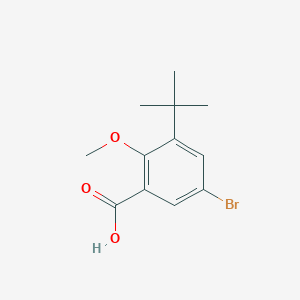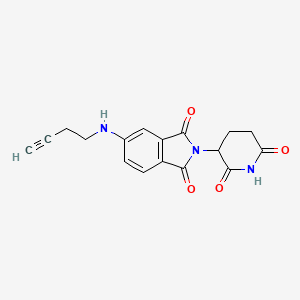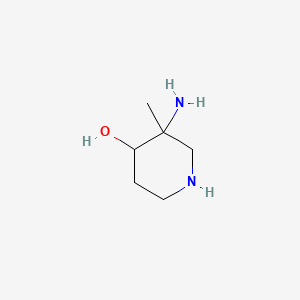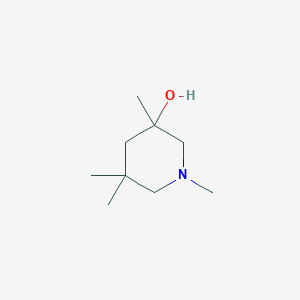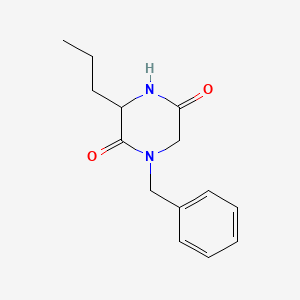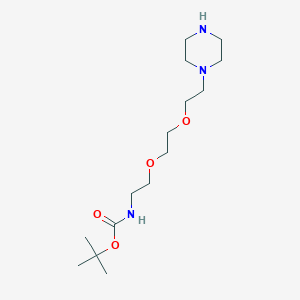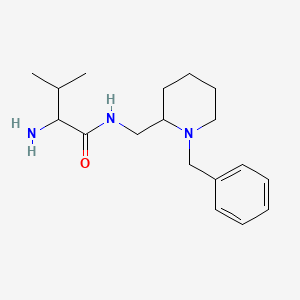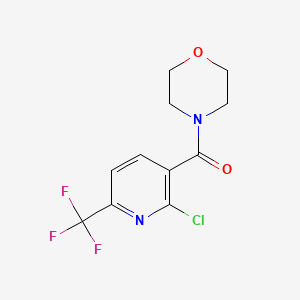
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(morpholino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(morpholino)methanone is a chemical compound with the molecular formula C11H10ClF3N2O2 It is known for its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a morpholino group attached to a methanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(morpholino)methanone typically involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with morpholine in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The specific details of the reaction conditions, such as temperature, time, and choice of solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(morpholino)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Condensation Reactions: The methanone moiety can react with other compounds to form condensation products
Common Reagents and Conditions
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The choice of solvent and temperature can also significantly influence the reaction outcomes. For example, substitution reactions may require polar aprotic solvents and elevated temperatures, while oxidation reactions may involve the use of strong oxidizing agents such as potassium permanganate .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions employed. For instance, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce oxidized forms of the compound .
科学研究应用
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(morpholino)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals
作用机制
The mechanism of action of (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved. Detailed studies on the compound’s mechanism of action can provide insights into its potential therapeutic applications .
相似化合物的比较
Similar Compounds
2-Chloro-6-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
Morpholine: A component of the target compound’s structure.
Trifluoromethylpyridine Derivatives: Compounds with similar trifluoromethyl-substituted pyridine rings
Uniqueness
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(morpholino)methanone is unique due to its combination of a trifluoromethyl-substituted pyridine ring and a morpholino group attached to a methanone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
属性
分子式 |
C11H10ClF3N2O2 |
|---|---|
分子量 |
294.66 g/mol |
IUPAC 名称 |
[2-chloro-6-(trifluoromethyl)pyridin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H10ClF3N2O2/c12-9-7(1-2-8(16-9)11(13,14)15)10(18)17-3-5-19-6-4-17/h1-2H,3-6H2 |
InChI 键 |
NIXZJLDRQDFQKP-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(=O)C2=C(N=C(C=C2)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


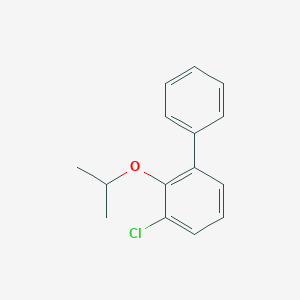
![tert-butyl 2-[5-(4-iodophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14779042.png)
![5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14779044.png)
